Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C12H9ClFN3O2 and a molecular weight of 281.67 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with amino, chloro, and fluorophenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with 4-fluoroaniline under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, chloro, and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazine derivatives .
Scientific Research Applications
Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate include:
- 3-amino-6-bromopyrazine-2-carboxylate
- 3-amino-6-chloropyrazine-2-carboxylate
- 3-amino-6-fluoropyrazine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClFN3O2 |
---|---|
Molecular Weight |
281.67 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H9ClFN3O2/c1-19-12(18)9-11(15)17-8(10(13)16-9)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,15,17) |
InChI Key |
AJRRTWRSJKLBGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(N=C1N)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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